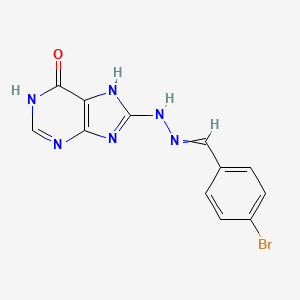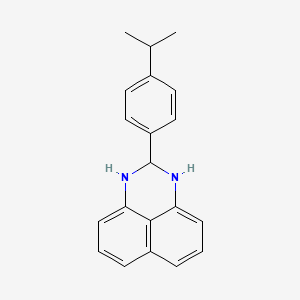
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine, also known as IPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IPP is a member of the perimidine family of compounds, which are characterized by their fused six-membered and five-membered ring structures. IPP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is not fully understood, but several studies have suggested that it may interact with specific receptors or enzymes in cells. For example, one study found that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine binds to the receptor tyrosine kinase Axl, which is involved in cell proliferation and survival. Other studies have suggested that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine may inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to exhibit a range of interesting biochemical and physiological effects. For example, several studies have reported that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has anti-inflammatory properties, which may make it useful for treating inflammatory diseases. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has also been shown to have anti-tumor activity in some cancer cell lines, although further research is needed to fully understand its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in lab experiments is its high selectivity for certain proteins and receptors. This makes it a useful tool for studying specific cellular processes. However, one limitation of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine. One area of interest is the development of new synthetic methods for producing 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine and related compounds. Another area of research could involve the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a tool for studying protein-protein interactions in living cells. Finally, there may be potential applications for 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in the development of new therapies for inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been described in several research articles. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine.
Applications De Recherche Scientifique
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a fluorescent probe for studying protein-protein interactions. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to bind selectively to certain proteins, and its fluorescence properties make it a useful tool for monitoring protein-protein interactions in real-time.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILVOBHJIPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

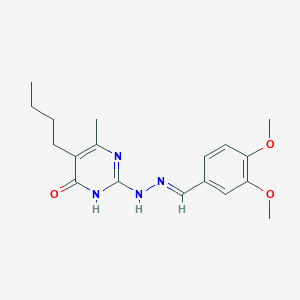
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)
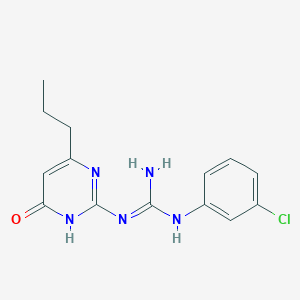
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
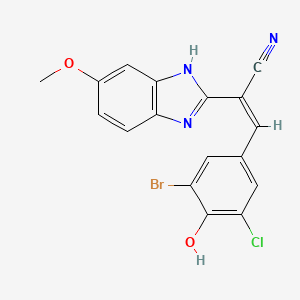
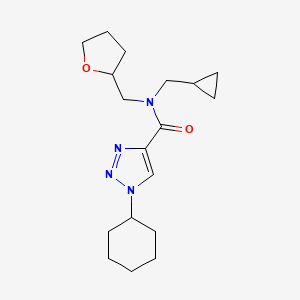
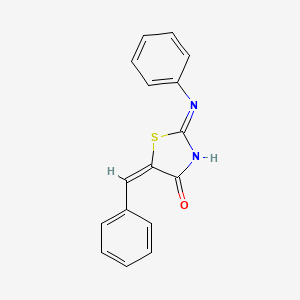
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
